3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone” is a complex organic compound. It likely contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a trifluoromethyl group (CF3), which is known for its high electronegativity and the ability to greatly influence the properties of the molecule .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques like X-ray crystallography, as seen in the study of similar compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on its exact structure and the conditions under which it’s used. For instance, it might undergo various types of organic reactions, such as nucleophilic substitutions or electrophilic additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone” would depend on its exact molecular structure. Factors that could influence these properties include the presence of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can form .
Scientific Research Applications
Synthesis and Pharmacologic Activity
The derivatives of 3-aminopropiophenone, including compounds related to 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, have been studied for their analgesic properties. These compounds were prepared and tested for pharmacological screening, showcasing their potential in medicinal chemistry (Occelli et al., 1985).
Application in Steroid Synthesis
Research into the synthesis of steroid compounds involved the use of derivatives similar to this compound. These studies are significant for understanding steroid synthesis and exploring new pharmaceutical compounds (Nazarov & Zavyalov, 1956).
Photoactivation in Chemical Biology
A study involving the irradiation of a compound similar to this compound in the presence of phenolic reaction partners has been conducted. This research provides insight into potential applications in chemical biology, especially in the context of developing cleaner diazirines (Raimer & Lindel, 2013).
Selenium-Promoted Electrophilic Cyclization
Research has been conducted on selenium-promoted electrophilic cyclization of arylpropiolamides, including derivatives related to this compound. This study is essential for the synthesis of organoselenium compounds, highlighting the versatility of these compounds in organic synthesis (Recchi et al., 2020).
Electrochemical Hydrogenation
The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, related to this compound, has been explored. This research underscores the potential of electrosynthesis in organic chemistry, particularly for hydrogenation processes (Korotaeva et al., 2011).
Electrophilic Ipso-Cyclization
A novel electrophilic ipso-cyclization involving derivatives similar to this compound has been developed, showcasing a new method in organic synthesis. This process highlights the importance of these compounds in the creation of complex molecular structures (Tang et al., 2008).
Antitumor Agent Synthesis
A study on the synthesis and biochemical evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones, related to this compound, investigated their application as antitumor agents. This research is crucial for the development of new cancer treatments (Greene et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-15-7-2-4-12(10-15)8-9-16(21)13-5-3-6-14(11-13)17(18,19)20/h2-7,10-11H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXHXYWJVOSMDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644240 |
Source
|
Record name | 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-98-6 |
Source
|
Record name | 1-Propanone, 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.